molecular formula C9H12ClN5O2 B14647817 N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride CAS No. 56023-64-4

N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride

Cat. No.: B14647817
CAS No.: 56023-64-4
M. Wt: 257.68 g/mol
InChI Key: VWPBSVBULSFEDC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride typically involves the nitration of imidazo[1,2-b]pyridazine followed by methylation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the generation of nitrosative stress. The nitro group in the compound is responsible for generating reactive nitrogen species, which can damage cellular components of parasites. This mechanism is particularly effective against protozoal parasites such as Giardia lamblia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride is unique due to its trimethylaminium group, which enhances its solubility and potentially its biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

56023-64-4

Molecular Formula

C9H12ClN5O2

Molecular Weight

257.68 g/mol

IUPAC Name

trimethyl-(3-nitroimidazo[1,2-b]pyridazin-6-yl)azanium;chloride

InChI

InChI=1S/C9H12N5O2.ClH/c1-14(2,3)8-5-4-7-10-6-9(13(15)16)12(7)11-8;/h4-6H,1-3H3;1H/q+1;/p-1

InChI Key

VWPBSVBULSFEDC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=NN2C(=NC=C2[N+](=O)[O-])C=C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.